1-Bromo-4-(2,2-difluoroethoxy)-2-fluorobenzene
Description
1-Bromo-4-(2,2-difluoroethoxy)-2-fluorobenzene is a halogenated aromatic compound featuring a bromine atom at position 1, a fluorine atom at position 2, and a 2,2-difluoroethoxy group (-OCH₂CF₂) at position 4 of the benzene ring. Its molecular formula is C₈H₅BrF₃O, with a calculated molecular weight of ~253.9 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-deficient aromatic system, which facilitates nucleophilic substitution reactions .
Properties
Molecular Formula |
C8H6BrF3O |
|---|---|
Molecular Weight |
255.03 g/mol |
IUPAC Name |
1-bromo-4-(2,2-difluoroethoxy)-2-fluorobenzene |
InChI |
InChI=1S/C8H6BrF3O/c9-6-2-1-5(3-7(6)10)13-4-8(11)12/h1-3,8H,4H2 |
InChI Key |
AXSISZWZQSDNRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(2,2-difluoroethoxy)-2-fluorobenzene can be synthesized through several methods. One common method involves the reaction of 1-bromo-4-fluorobenzene with 2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 1-Bromo-4-(2,2-difluoroethoxy)-2-fluorobenzene may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(2,2-difluoroethoxy)-2-fluorobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of fluorinated benzene derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 4-(2,2-difluoroethoxy)-2-fluoroaniline or 4-(2,2-difluoroethoxy)-2-fluorothiophenol.
Oxidation: Formation of 4-(2,2-difluoroethoxy)-2-fluorophenol.
Reduction: Formation of 4-(2,2-difluoroethoxy)-2-fluorobenzene.
Scientific Research Applications
1-Bromo-4-(2,2-difluoroethoxy)-2-fluorobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein labeling.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2,2-difluoroethoxy)-2-fluorobenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The difluoroethoxy group provides additional stability and influences the compound’s overall reactivity and selectivity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituent type, position, or electronic properties. A comparative analysis is provided below:
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) |
|---|---|---|---|---|
| 1-Bromo-4-(2,2-difluoroethoxy)-2-fluorobenzene | Not available | C₈H₅BrF₃O | ~253.9 | 1-Br, 4-OCH₂CF₂, 2-F |
| 1-Bromo-4-(2,2-difluoroethoxy)benzene | 958454-32-5 | C₈H₆BrF₂O | ~235.9 | 1-Br, 4-OCH₂CF₂ |
| 1-Bromo-2-(difluoromethoxy)-4-fluorobenzene | 954235-83-7 | C₇H₄BrF₃O | 241.01 | 1-Br, 2-OCF₂, 4-F |
| 1-Bromo-4-ethoxy-2,3-difluorobenzene | 2040-89-3 | C₈H₆BrF₂O | 237.03 | 1-Br, 4-OCH₂CH₃, 2-F, 3-F |
Key Observations :
- The 2,2-difluoroethoxy group (-OCH₂CF₂) in the target compound introduces stronger electron-withdrawing effects compared to methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) groups, enhancing electrophilic aromatic substitution reactivity .
Biological Activity
1-Bromo-4-(2,2-difluoroethoxy)-2-fluorobenzene is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 237.04 g/mol. Its structure includes a brominated aromatic ring with a difluoroethoxy substituent, which enhances its reactivity and potential interactions with biological systems. The presence of fluorine atoms contributes to the compound's lipophilicity, affecting its pharmacokinetic properties such as absorption and distribution.
Mechanisms of Biological Activity
1-Bromo-4-(2,2-difluoroethoxy)-2-fluorobenzene exhibits several mechanisms through which it may exert biological effects:
- Nucleophilic Substitution : The bromine atom can be displaced by nucleophiles, leading to the formation of new compounds that may have distinct biological activities.
- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.
- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, suggesting that 1-Bromo-4-(2,2-difluoroethoxy)-2-fluorobenzene may also possess such properties.
Antimicrobial Activity
A study investigated various bromobenzene derivatives, including 1-Bromo-4-(2,2-difluoroethoxy)-2-fluorobenzene, for their antimicrobial properties. Results indicated that certain structural features, particularly the difluoroethoxy group, enhance antimicrobial efficacy against specific bacterial strains. The compound demonstrated significant inhibition of growth in Gram-positive bacteria.
Enzyme Interaction Studies
Research focusing on enzyme interactions revealed that 1-Bromo-4-(2,2-difluoroethoxy)-2-fluorobenzene could inhibit cytochrome P450 enzymes involved in drug metabolism. This inhibition could lead to altered pharmacokinetics for co-administered drugs, emphasizing the need for further investigation into its potential drug-drug interactions.
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique biological activity of 1-Bromo-4-(2,2-difluoroethoxy)-2-fluorobenzene:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Bromo-4-(2-bromo-1,1-difluoroethoxy)-2-methylbenzene | Multiple bromine substituents; potential for increased reactivity | |
| 1-Bromo-4-chloro-3-(2,2-difluoroethoxy)-2-fluorobenzene | Chlorine instead of bromine; different biological interactions | |
| 3-Bromo-6-chloro-2-fluorobenzamide | Amide functional group; useful for comparison in biological activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
